A Comprehensive Guide to the Structural Analysis of N-Phenyl 2-(BOC-amino)propanamide
A Comprehensive Guide to the Structural Analysis of N-Phenyl 2-(BOC-amino)propanamide
Abstract
N-Phenyl 2-(tert-butoxycarbonyl-amino)propanamide, a derivative of the amino acid alanine, represents a crucial building block in synthetic organic chemistry, particularly in the development of novel peptide-based therapeutics and complex molecular architectures. The precise validation of its chemical structure and the rigorous assessment of its purity are paramount to ensure the reliability and reproducibility of downstream applications. This technical guide provides an in-depth exploration of the essential analytical methodologies required for the comprehensive structural characterization and purity verification of this compound. We delve into the theoretical underpinnings and practical application of spectroscopic and chromatographic techniques, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Verification
N-Phenyl 2-(BOC-amino)propanamide, also known as N-Boc-L-alaninanilide, combines three key structural motifs: a phenylamide (anilide) group, an L-alanine core, and a tert-butoxycarbonyl (BOC) protecting group. The BOC group is instrumental in peptide synthesis, masking the nucleophilicity of the alpha-amino group to allow for controlled, sequential coupling of amino acids.[1][2] The anilide moiety modifies the compound's polarity and pharmacokinetic properties, making it a person of interest in medicinal chemistry.
Given its role as a sophisticated intermediate, confirming the compound's identity and purity is not merely a quality control step but a foundational requirement for its intended application. The presence of impurities, such as starting materials, diastereomers, or side-reaction products, can critically impact the yield, purity, and biological activity of the final product. This guide establishes a multi-faceted analytical workflow designed to provide unambiguous structural confirmation.
Core Physicochemical & Molecular Properties
A foundational step in any analysis is to understand the basic physicochemical properties of the molecule. These parameters influence the choice of analytical solvents, chromatographic conditions, and sample handling procedures.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₄N₂O₃ | Calculated |
| Molecular Weight | 292.37 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [3] |
| Key Functional Groups | Amide, Carbamate, Phenyl Ring | Structural |
| Chirality | Contains one chiral center (at the α-carbon of the alanine residue) | Structural |
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for complete structural elucidation. A robust analysis relies on the synergistic use of multiple orthogonal techniques, where each method provides a unique piece of the structural puzzle. Our recommended workflow ensures both identity confirmation and purity assessment.
Caption: A multi-faceted workflow for unambiguous characterization.
Spectroscopic Characterization: Deciphering the Molecular Signature
Spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-Phenyl 2-(BOC-amino)propanamide, both ¹H and ¹³C NMR are essential.
Expert Insight: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical. CDCl₃ is often the first choice for its versatility, but DMSO-d₆ can be superior for resolving amide and carbamate N-H protons, which may exchange too rapidly or be too broad in CDCl₃.[4]
4.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| ~8.5 - 9.5 | broad singlet | 1H | Amide N-H: Highly deshielded due to the adjacent carbonyl and phenyl ring. Broadness is common due to quadrupole effects of the nitrogen and potential hydrogen bonding. |
| ~7.1 - 7.6 | multiplet | 5H | Aromatic C-H: Protons on the phenyl ring. The multiplet arises from complex spin-spin coupling between the ortho, meta, and para protons. |
| ~5.0 - 5.5 | doublet | 1H | Carbamate N-H: Coupled to the adjacent α-proton. Its chemical shift is characteristic of BOC-protected amines.[5] |
| ~4.2 - 4.5 | multiplet | 1H | α-CH: Coupled to both the adjacent methyl group (CH₃) and the carbamate N-H. Deshielded by the adjacent amide and carbamate groups. |
| ~1.45 | singlet | 9H | BOC (CH₃)₃: A strong, sharp singlet is the hallmark of the tert-butyl group, as all nine protons are chemically equivalent and have no adjacent protons to couple with.[6] |
| ~1.35 | doublet | 3H | Alanine CH₃: Coupled to the single α-proton, resulting in a doublet according to the n+1 rule.[7] |
digraph "NMR_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Key ¹H-¹H NMR Spin-Spin Couplings", splines=lines]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", arrowhead=none, style=dashed];node_NH_carbamate [label="N-H\n(Carbamate)"]; node_CH_alpha [label="α-CH"]; node_CH3_alanine [label="CH₃\n(Alanine)"];
node_NH_carbamate -- node_CH_alpha [label=" J-coupling"]; node_CH_alpha -- node_CH3_alanine [label=" J-coupling"]; }
Caption: Visualization of proton spin-spin coupling relationships.
4.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Signal (δ, ppm) | Assignment & Rationale |
| ~172 | Amide Carbonyl (C=O): Typical chemical shift for an amide carbonyl carbon. |
| ~155 | Carbamate Carbonyl (C=O): Characteristic shift for the BOC group carbonyl.[6] |
| ~138 | Aromatic C (quaternary): The carbon of the phenyl ring bonded to the amide nitrogen. |
| ~120 - 129 | Aromatic CH: Carbons of the phenyl ring. |
| ~80 | BOC Quaternary C: The central carbon of the tert-butyl group.[6] |
| ~51 | α-Carbon: The chiral carbon of the alanine residue. |
| ~28 | BOC Methyl Carbons (CH₃): All three methyl carbons of the BOC group are equivalent. |
| ~18 | Alanine Methyl Carbon (CH₃): The methyl group attached to the α-carbon. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Molecular Ion Peak: The primary confirmation of the compound's identity is the detection of the protonated molecule [M+H]⁺ at m/z 293.38 or the sodium adduct [M+Na]⁺ at m/z 315.36.
-
Fragmentation Analysis: The true power of MS lies in analyzing how the molecule breaks apart. The BOC group provides a highly characteristic fragmentation pathway.
Caption: Key fragmentation pathways for structural confirmation.
Expert Insight: The loss of 56 Da (isobutylene) is a classic fragmentation for BOC-protected amines, often followed by the loss of 44 Da (CO₂), leading to the deprotected amine fragment.[8] The observation of this sequential loss provides strong evidence for the presence and location of the BOC group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Amide & Carbamate |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1710 | C=O Stretch | Carbamate |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1530 | N-H Bend (Amide II) | Amide |
| 1600, 1490 | C=C Bends | Aromatic Ring |
Trustworthiness: A key self-validating aspect of this multi-technique approach is the consistency of data. For example, the N-H and C=O groups identified by IR must correspond to the protons and carbons observed in the NMR spectra and the molecular weight determined by MS.
Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. Reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice.[][10]
Rationale for Method Selection:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which will effectively retain the moderately nonpolar analyte.
-
Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used to ensure elution of the analyte and any potential impurities with different polarities.[10]
-
Additive: A small amount of acid (e.g., 0.1% trifluoroacetic acid) is added to the mobile phase to protonate acidic silanols on the column and the analyte's amide groups, ensuring sharp, symmetrical peaks.
-
Detection: The phenyl group contains a strong chromophore, making UV detection at ~254 nm highly sensitive and appropriate.
Standard HPLC Protocol
Instrumentation: Standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | ~1 mg/mL in Acetonitrile/Water (50:50) |
Data Interpretation: A pure sample should yield a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, is used to calculate the purity (e.g., >98%). Any other peaks represent impurities, which could include unreacted BOC-L-alanine or aniline.
Conclusion
The structural analysis of N-Phenyl 2-(BOC-amino)propanamide requires a synergistic and methodical approach. The unambiguous assignment of its structure is achieved through the collective evidence provided by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. Each technique offers a unique and confirmatory perspective on the molecule's atomic connectivity and functional group composition. Furthermore, the implementation of a robust RP-HPLC method is indispensable for quantifying the compound's purity, a critical parameter for its application in pharmaceutical and chemical synthesis. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently and accurately characterize this important synthetic building block.
References
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